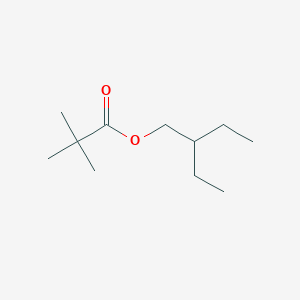

2-Ethylbutyl 2,2-dimethylpropanoate

Übersicht

Beschreibung

2-Ethylbutyl 2,2-dimethylpropanoate is an organic ester compound with the molecular formula C12H24O2. It is known for its pleasant fruity odor and is commonly used in the fragrance and flavor industry. This compound is also referred to as an ester of 2,2-dimethylpropanoic acid and 2-ethylbutanol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylbutyl 2,2-dimethylpropanoate typically involves the esterification reaction between 2,2-dimethylpropanoic acid and 2-ethylbutanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the esterification process is often conducted in a continuous flow reactor to enhance efficiency and yield. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for large-scale production. The reaction mixture is then purified through distillation to obtain the desired ester.

Types of Reactions:

Hydrolysis: this compound can undergo hydrolysis in the presence of a strong acid or base to yield 2,2-dimethylpropanoic acid and 2-ethylbutanol.

Transesterification: This compound can participate in transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions:

Hydrolysis: Typically involves aqueous hydrochloric acid or sodium hydroxide under reflux conditions.

Transesterification: Requires an alcohol and a catalyst such as sodium methoxide or sulfuric acid.

Major Products:

Hydrolysis: 2,2-dimethylpropanoic acid and 2-ethylbutanol.

Transesterification: Various esters depending on the alcohol used.

Wissenschaftliche Forschungsanwendungen

Solvent Applications

One of the primary applications of 2-ethylbutyl 2,2-dimethylpropanoate is as a solvent in organic reactions. Its unique structure allows it to dissolve a wide range of organic compounds, which is advantageous in chemical synthesis processes. For instance:

- Solvent for Polymerization : It can be used as a solvent in the polymerization of certain plastics and resins, facilitating reactions that require non-polar environments.

- Extraction Medium : The compound serves as an effective extraction medium in various analytical techniques, including gas chromatography-mass spectrometry (GC-MS), where it aids in isolating volatile compounds from complex mixtures .

Material Science

In materials science, this compound is explored for its potential use in developing new materials with enhanced properties:

- Plasticizers : The compound can function as a plasticizer in polymers, improving flexibility and durability. This application is particularly relevant in the production of flexible PVC and other polymeric materials.

- Coatings : Its properties make it suitable for use in coatings that require low volatility and good adhesion characteristics .

Pharmaceutical Applications

Research indicates that esters like this compound may have applications in pharmaceuticals:

- Drug Delivery Systems : The compound's ability to form micelles can be utilized in drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs.

- Antimicrobial Activity : Preliminary studies suggest that certain esters exhibit antimicrobial properties, indicating potential uses in topical formulations to prevent infections .

Flavoring and Fragrance Industry

Due to its pleasant odor profile, this compound is investigated for use in the flavoring and fragrance industry:

- Flavoring Agents : It can be employed as a flavoring agent in food products due to its fruity scent.

- Fragrance Components : The compound may also serve as a component in perfumes and scented products, contributing to desirable aromatic profiles .

Case Study 1: Use as a Solvent in Polymerization

A study demonstrated that using this compound as a solvent during the polymerization of poly(methyl methacrylate) (PMMA) resulted in improved molecular weight distribution and mechanical properties compared to traditional solvents. This enhancement is attributed to its ability to solvate polymer chains effectively, leading to better chain mobility during synthesis.

Case Study 2: Antimicrobial Properties

Research conducted on various ester compounds highlighted the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The study suggested that incorporating this compound into topical formulations could enhance their efficacy against skin infections.

Wirkmechanismus

The primary mechanism of action for 2-Ethylbutyl 2,2-dimethylpropanoate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of a fruity odor. In chemical reactions, the ester bond can be cleaved through hydrolysis or transesterification, resulting in the formation of the corresponding acid and alcohol.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2,2-dimethylpropanoate: Similar in structure but with an ethyl group instead of an ethylbutyl group.

Methyl 2,2-dimethylpropanoate: Contains a methyl group instead of an ethylbutyl group.

Uniqueness: 2-Ethylbutyl 2,2-dimethylpropanoate is unique due to its specific ester structure, which imparts distinct olfactory properties. Its longer alkyl chain compared to similar compounds like ethyl 2,2-dimethylpropanoate and methyl 2,2-dimethylpropanoate results in different physical and chemical properties, making it suitable for specific applications in the fragrance and flavor industry.

Biologische Aktivität

2-Ethylbutyl 2,2-dimethylpropanoate (C11H22O2) is an ester compound that has garnered interest in various fields due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C11H22O2

- Molecular Weight : 186.29 g/mol

- IUPAC Name : this compound

- CAS Number : 14710420

- Metabolic Pathways : Esters like this compound are often metabolized by esterases into their corresponding acids and alcohols. This metabolic conversion can influence cellular pathways and enzyme activities.

- Enzyme Inhibition : Some studies suggest that related compounds may inhibit specific enzymes involved in metabolic processes, potentially affecting lipid metabolism and energy production.

- Cellular Effects : Preliminary data indicate that similar compounds can influence cellular signaling pathways, particularly those related to inflammation and oxidative stress.

Pharmacokinetics

The pharmacokinetics of this compound are not extensively documented; however, esters generally exhibit:

- Absorption : Rapid absorption through gastrointestinal tract following oral administration.

- Distribution : Widely distributed in body tissues due to lipophilicity.

- Metabolism : Primarily metabolized in the liver via hydrolysis.

- Excretion : Excreted mainly through urine as metabolites.

Study 1: Toxicological Assessment

A study conducted on the toxicity of similar ester compounds showed that they could induce cytotoxic effects in certain cell lines. The results indicated a dose-dependent relationship between exposure levels and cytotoxicity, suggesting that high concentrations of esters may lead to cellular damage .

Study 2: Enzyme Interaction

Research on related compounds revealed their ability to inhibit lipase activity, which plays a crucial role in lipid metabolism. This inhibition could potentially lead to alterations in fat digestion and absorption .

Study 3: In Vivo Effects

In vivo studies involving animal models demonstrated that exposure to certain esters resulted in alterations in metabolic markers associated with liver function. These findings highlight the need for further investigation into the long-term effects of such compounds on metabolic health .

Data Table: Summary of Biological Activities

| Activity Type | Description | Related Compounds |

|---|---|---|

| Enzyme Inhibition | Potential inhibition of metabolic enzymes | Various esters |

| Cytotoxicity | Dose-dependent cytotoxic effects observed | Similar esters |

| Metabolic Effects | Alterations in lipid metabolism | Related fatty acids |

Eigenschaften

IUPAC Name |

2-ethylbutyl 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-6-9(7-2)8-13-10(12)11(3,4)5/h9H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISMQKBKUZVGAES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)COC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00338052 | |

| Record name | 2-Ethylbutyl pivalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131141-70-3 | |

| Record name | 2-Ethylbutyl pivalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.